4-Bromo-6-methylpyridin-3-ol
Overview
Description
4-Bromo-6-methylpyridin-3-ol is a chemical compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 6th position, and a hydroxyl group at the 3rd position on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methylpyridin-3-ol can be achieved through various synthetic routes. One common method involves the bromination of 6-methylpyridin-3-ol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methylpyridin-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
4-Bromo-6-methylpyridin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-6-methylpyridin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but with the bromine atom at the 2nd position.
6-Bromo-3-hydroxypyridine: Similar structure but without the methyl group.
4-Bromo-2-methylpyridine: Similar structure but with the methyl group at the 2nd position.
Uniqueness
4-Bromo-6-methylpyridin-3-ol is unique due to the specific positioning of the bromine, methyl, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-6-methylpyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJDEFSSYYYNJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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